methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate
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Overview
Description
methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate is a chemical compound known for its unique structure and properties It features a cyclohexa-1,5-dien-1-yl ring substituted with hydroxy and methoxy groups, along with a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-hydroxy-2,4-dimethoxycyclohexa-1,5-dien-1-one with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-2,4-dimethoxycyclohexa-1,5-dien-1-yl)(phenyl)methanone.
Reduction: Formation of (4-hydroxy-2,4-dimethoxycyclohexa-1,5-dien-1-yl)(phenyl)methanol.
Substitution: Formation of derivatives with substituted functional groups.
Scientific Research Applications
methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors. The phenylmethanone moiety may also play a role in binding to hydrophobic pockets within proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxy-2,4-dimethoxycyclohexa-1,5-dien-1-yl)(phenyl)methanol
- 4-Hydroxy-2,4-dimethoxycyclohexa-1,5-dien-1-one
- (4-Hydroxy-2,4-dimethoxycyclohexa-1,5-dien-1-yl)(phenyl)ethanone
Uniqueness
methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups on the cyclohexa-1,5-dien-1-yl ring
Properties
IUPAC Name |
(4-hydroxy-2,4-dimethoxycyclohexa-1,5-dien-1-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-18-13-10-15(17,19-2)9-8-12(13)14(16)11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXOQRSOWDOQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(C1)(O)OC)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698171 |
Source
|
Record name | (4-Hydroxy-2,4-dimethoxycyclohexa-1,5-dien-1-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21147-23-9 |
Source
|
Record name | (4-Hydroxy-2,4-dimethoxycyclohexa-1,5-dien-1-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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